molecular formula C11H14IN B12955663 1-(3-Iodophenyl)cyclopentanamine

1-(3-Iodophenyl)cyclopentanamine

Katalognummer: B12955663
Molekulargewicht: 287.14 g/mol
InChI-Schlüssel: LWSNQDOWGJQSCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodophenyl)cyclopentanamine is an organic compound characterized by the presence of an iodophenyl group attached to a cyclopentanamine structure

Vorbereitungsmethoden

The synthesis of 1-(3-Iodophenyl)cyclopentanamine typically involves the iodination of cyclopentanamine derivatives. One common method includes the reaction of cyclopentanamine with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods are designed to produce high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

1-(3-Iodophenyl)cyclopentanamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetone or toluene, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(3-Iodophenyl)cyclopentanamine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1-(3-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various effects, including inhibition or activation of enzymatic activity .

Eigenschaften

Molekularformel

C11H14IN

Molekulargewicht

287.14 g/mol

IUPAC-Name

1-(3-iodophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14IN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2

InChI-Schlüssel

LWSNQDOWGJQSCW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC=C2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.